Compound Description: This compound serves as a versatile starting material for synthesizing various aplysinopsin and β-carboline thiohydantoin analogs. Its reactivity stems from the presence of a formyl group at the 3-position and an ethyl carboxylate group at the 2-position of the indole ring. This allows for various condensation reactions with active methylene groups, enabling the creation of structurally diverse indole derivatives. []
Relevance: This compound shares the same core structure as methyl 3-formyl-1H-indole-7-carboxylate, with both possessing a formyl group at the 3-position of the indole ring. The key structural difference lies in the position of the carboxylate group, which is located at the 2-position in ethyl 3-formyl-1H-indole-2-carboxylate and the 7-position in methyl 3-formyl-1H-indole-7-carboxylate. []
Compound Description: This series of compounds exhibits promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, surpassing the potency of ampicillin and streptomycin. These derivatives demonstrated superior efficacy compared to standard antibiotics, indicating their potential as novel antimicrobial agents. Docking studies suggest that their antibacterial activity might stem from the inhibition of E. coli MurB, an enzyme involved in bacterial cell wall synthesis. Additionally, they displayed antifungal activity, potentially through the inhibition of 14a-lanosterol demethylase of CYP51Ca. The compounds possess favorable drug-likeness and ADMET profiles, further supporting their potential as drug candidates. []
Compound Description: This compound is a novel, highly modified spiropyran within the indoline series, synthesized through the cyclocondensation reaction. The incorporation of various substituents like chlorine, formyl, hydroxyl, and methyl groups, along with the spiro[chromene-indoline] system, imparts distinct photochemical properties. The compound exhibits photochromic activity at room temperature. Its photoinduced merocyanine form displays an enhanced lifetime and fluorescence in the red region of the spectrum. []
Relevance: Although structurally different from methyl 3-formyl-1H-indole-7-carboxylate, both compounds share a common structural feature: a formyl group attached to an aromatic system. In methyl 5′-chloro-8-formyl-5-hydroxy-1′,3′,3′-trimethyl-spiro[chromene-2,2′-indoline]-6-carboxylate, the formyl group resides at the 8-position of the indoline moiety. []
Compound Description: This compound is a complex heterocyclic molecule resulting from a Diels-Alder reaction. It contains a pyrano[2,3-c]pyridazine core with various substituents, including an acetyl group, a methyl group, a phenyltetrazolyl group, and an ethyl carboxylate group. The specific stereochemistry of the molecule is determined by the regioselectivity of the Diels-Alder reaction. []
Compound Description: This series of compounds represents a class of 1-methyl-1H-indole-3-carboxylates synthesized through a novel and efficient method involving cross-dehydrogenative coupling. This method allows for the functionalization of the α-carbon of an iminium ion derived from tertiary amines, leading to the formation of the desired indole-3-carboxylates. The use of copper(II) acetate as a catalyst and tert-butyl hydroperoxide as an oxidant in this method provides a simple procedure with good to excellent yields. []
Relevance: This group of compounds shares a similar core structure with methyl 3-formyl-1H-indole-7-carboxylate, both containing an indole ring and a carboxylate group. The differences lie in the position of the carboxylate group (3-position versus 7-position) and the presence of a 1-methyl substituent in this group. []
Compound Description: This class of compounds consists of 1H-indole-2,3-dione 3-thiosemicarbazone derivatives incorporating a 3-sulfamoylphenyl moiety. These derivatives demonstrate selective inhibition of human carbonic anhydrase (hCA) isoforms, particularly hCA II, which is a known target for various diseases. The varying substituents on the indole ring and the thiosemicarbazone moiety contribute to their inhibitory potency and selectivity profiles against different hCA isoforms. Molecular modeling studies provide insights into their binding interactions with the enzyme active site. []
Compound Description: This group includes ethyl 4-formyl-1H-indole-2-carboxylate, ethyl 6-formyl-1H-indole-2-carboxylate, and ethyl 7-formyl-1H-indole-2-carboxylate. These compounds are valuable synthetic intermediates prepared from their corresponding 2-ethoxycarbonyl-1H-indole-4-, 6-, and 7-methanesulfonic acids, respectively. The synthetic strategy involves a series of transformations, including SO2 elimination, hydrolysis, and oxidation, to achieve the formyl group introduction at the desired positions on the indole ring. The differential reactivity observed for the hydrolysis of 7-chloromethyl-indoles compared to 4- and 6-(chloromethyl)indoles highlights the influence of substituent position on the reactivity of the indole scaffold. []
Relevance: These compounds share a high degree of structural similarity with methyl 3-formyl-1H-indole-7-carboxylate. They all possess an indole core, a formyl substituent at various positions (4, 6, or 7), and a carboxylate group at the 2-position. Ethyl 7-formyl-1H-indole-2-carboxylate is particularly noteworthy as it only differs from methyl 3-formyl-1H-indole-7-carboxylate by the ester alkyl group (ethyl versus methyl). []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Anacetrapib is a cholesteryl ester transfer protein (CETP) inhibitor with hypocholesterolemic properties. Anacetrapib reduces the transfer of cholesteryl ester from HDL to LDL and/or VLDL thereby, producing an increase in serum HDL-cholesterol levels and a decrease in serum LDL-cholesterol levels. This agent has not yet been shown to reduce deaths associated with hypercholesterolemia.
Evacetrapib is a benzazepine. Evacetrapib has been used in trials studying the basic science and treatment of Dyslipidemia, Hyperlipidemia, Hypercholesterolemia, Hepatic Insufficiency, and Cardiovascular Disease.
AVN944 is a biotech drug that demonstrated a statistically meaningful impact on IMPDH and other proteins that are critical to activities in cancer cells, including nucleotide biosynthesis, energy and metabolism, DNA replication, apoptosis and cell cycle control. AVN944 has been associated with cancer cell death in clinical trials. It is being investigated for the treatment of patients with advanced hematologic malignancies. Inosine Monophosphate Dehydrogenase Inhibitor AVN944 is an orally available, synthetic small molecule with potential antineoplastic activity. AVN944 inhibits inosine monosphosphate dehydrogenase (IMPDH), an enzyme involved in the de novo synthesis of guanosine triphosphate (GTP), a purine molecule required for DNA and RNA synthesis. Inhibition of IMPDH deprives cancer cells of GTP, resulting in disruption of DNA and RNA synthesis, inhibition of cell proliferation, and the induction of apoptosis. AVN944 appears to have a selective effect on cancer cells in that deprivation of GTP in normal cells results in a temporary slowing of cell growth only. IMPDH is overexpressed in some cancer cells, particularly in hematological malignancies.
17beta-Hydroxysteroid Dehydrogenase Type 5 Inhibitor ASP9521 is a selective, orally bioavailable inhibitor of 17beta-hydroxysteroid dehydrogenase type 5 (17bHSD5, aldo-keto reductase 1C3; AKR1C3), with potential antineoplastic activity. Upon administration, ASP9521 selectively binds to and inhibits the activity of 17bHSD5. This prevents the conversion of the adrenal androgens dehydroepiandrosterone and androstenedione into 5-androstenediol and testosterone. By blocking testosterone production, ASP9521 may inhibit the growth of testosterone-dependent cancers such as castration-resistant prostate cancer (CRPC). 17bHSD5, expressed both in normal prostate tissue and in prostate cancer (PC), plays a crucial role in persistent production of androgens despite castration; its expression is associated with increased malignancy of PC.
AZD-4017 is under investigation in clinical trial NCT01173471 (A Phase IIa Study to Assess the Tolerability, Safety, and Efficacy of AZD4017 for Raised Intra-ocular Pressure). 11beta-hydroxysteroid Dehydrogenase Type 1 Inhibitor AZD4017 is a selective, orally bioavailable inhibitor of the enzyme 11beta-hydroxysteroid dehydrogenase type 1 (11b-HSD1; 11bHSD1; HSD11B1), with potential protective activity. Upon administration, AZD4017 selectively binds to and inhibits the activity of 11b-HSD1. This prevents the conversion of cortisone to the active hormone cortisol that activates glucocorticoid receptors. By blocking cortisol production in metabolic tissues, AZD4017 may inhibit the adverse metabolic effects, such as glucose intolerance, hyperinsulinemia, systolic hypertension, increased adiposity, myoatrophy and dermal atrophy, caused by exogenous administration of glucocorticoids in these tissues. 11bHSD1 is highly expressed in metabolic tissues, such as liver, skeletal muscle, and adipose tissue. It plays a crucial role in regenerating active glucocorticoid from circulating glucocorticoids and regulates the production of cortisol to activate the glucocorticoid receptors. AZD4017 does not inhibit the anti-inflammatory activity of the administered glucocorticoids.
AZD8329 is a potent, selective 11β-HSD1 inhibitor (11β-hydroxysteroid dehydrogenase type 1 inhibitor) with reduced acyl glucuronide liability. AZD8329 demonstrates to have improved technical profile in terms of both solubility and pharmacokinetics. The extent of acyl glucuronidation was reduced through structural optimization of both the carboxylic acid and amide substituents, coupled with a reduction in lipophilicity leading to an overall increase in metabolic stability.
Purine-6-thiol is a thiol that is the tautomer of mercaptopurine. It has a role as an antineoplastic agent and an antimetabolite. It is a tautomer of a mercaptopurine. It derives from a hydride of a 7H-purine. An antimetabolite antineoplastic agent with immunosuppressant properties. It interferes with nucleic acid synthesis by inhibiting purine metabolism and is used, usually in combination with other drugs, in the treatment of or in remission maintenance programs for leukemia. Mercaptopurine anhydrous is a Nucleoside Metabolic Inhibitor. The mechanism of action of mercaptopurine anhydrous is as a Nucleic Acid Synthesis Inhibitor. Mercaptopurine (also referred to as 6-mercaptopurine or 6-MP) is a purine analogue that is effective both as an anticancer and an immunosuppressive agent, and is used to treat leukemia and autoimmune diseases as a corticosteroid-sparing agent. Mercaptopurine therapy is associated with a high rate of serum aminotransferase elevations which can be accompanied by jaundice. In addition, mercaptopurine has been linked to instances of clinically apparent acute liver injury and long term therapy to nodular regenerative hyperplasia. Mercaptopurine is a natural product found in Origanum dictamnus, Allium ampeloprasum, and other organisms with data available. Mercaptopurine is a thiopurine-derivative antimetabolite with antineoplastic and immunosuppressive activities. Produced through the metabolism of mercaptopurine by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), mercaptopurine metabolites 6-thioguanosine-5'-phosphate (6-thioGMP) and 6-thioinosine monophosphate (T-IMP) inhibit nucleotide interconversions and de novo purine synthesis, thereby blocking the formation of purine nucleotides and inhibiting DNA synthesis. This agent is also incorporated into DNA in the form of deoxythioguanosine, which results in the disruption of DNA replication. In addition, mercaptopurine is converted to 6-methylmercaptopurine ribonucleoside (MMPR) by 6-thiopurine methyltransferase; MMPRs are also potent inhibitors of de novo purine synthesis. (NCI04) Mercaptopurine Anhydrous is the anhydrous form of mercaptopurine, a thiopurine-derivative antimetabolite with antineoplastic and immunosuppressive activities. Produced through the metabolism of mercaptopurine by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), mercaptopurine metabolites 6-thioguanosine-5'-phosphate (6-thioGMP) and 6-thioinosine monophosphate (T-IMP) inhibit nucleotide interconversions and de novo purine synthesis, thereby blocking the formation of purine nucleotides and inhibiting DNA synthesis. This agent is also incorporated into DNA in the form of deoxythioguanosine, which results in the disruption of DNA replication. In addition, mercaptopurine is converted to 6-methylmercaptopurine ribonucleoside (MMPR) by 6-thiopurine methyltransferase; MMPRs are also potent inhibitors of de novo purine synthesis. Mercaptopurine can cause developmental toxicity according to state or federal government labeling requirements.
Brequinar is a quinolinemonocarboxylic acid that is quinoline substituted by 2'-fluoro[1,1'-biphenyl]-4-yl, methyl, carboxy and fluoro groups at positions 2, 3, 4, and 6, respectively. It is an inhibitor of dihydroorotate dehydrogenase, an enzyme that is required for de novo pyrimidine biosynthesis. The compound exhibits antineoplastic and antiviral properties. It has a role as an EC 1.3.5.2 [dihydroorotate dehydrogenase (quinone)] inhibitor, an immunosuppressive agent, an antineoplastic agent, an antiviral agent, a pyrimidine synthesis inhibitor, an anticoronaviral agent and an antimetabolite. It is a member of biphenyls, a member of monofluorobenzenes, a quinolinemonocarboxylic acid and a monocarboxylic acid. It is a conjugate acid of a brequinar(1-). Brequinar is a synthetic quinolinecarboxylic acid analogue with antineoplastic properties. Brequinar inhibits the enzyme dihydroorotate dehydrogenase, thereby blocking de novo pyrimidine biosynthesis. This agent may also enhance the in vivo antitumor effect of antineoplastic agents such as 5-FU. (NCI04)